Tosyl-L-phenylalanyl Chloride

Descripción general

Descripción

Tosyl-L-phenylalanyl Chloride is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tosyl-L-phenylalanyl chloride, commonly referred to as TPCK, is a potent serine protease inhibitor with significant implications in biological research and therapeutic applications. This article delves into the biological activity of TPCK, focusing on its mechanisms of action, effects on apoptosis, and potential therapeutic uses.

TPCK is characterized by its ability to irreversibly inhibit serine proteases, particularly chymotrypsin. Its structure allows it to mimic natural substrates, fitting into the enzyme's active site effectively. The key residues involved in this interaction include:

- His57 : Acts as a nucleophile during the inactivation process.

- Ser195 : Initiates the cleavage of peptide bonds in substrate proteins.

- Asp102 : Stabilizes the positive charge on His57, facilitating the catalytic process.

The mechanism involves TPCK covalently binding to His57, effectively blocking chymotrypsin's activity and preventing it from processing its usual substrates .

1. Induction of Apoptosis

TPCK has been shown to induce apoptosis in various cell lines, including human B cells and prostatic carcinoma cells. The compound triggers caspase-dependent pathways leading to cell death. Key findings include:

- Caspase Activation : TPCK induces the release of cytochrome c and Smac/DIABLO from mitochondria, promoting apoptosis through caspase activation .

- Downregulation of Anti-apoptotic Proteins : TPCK treatment results in decreased levels of anti-apoptotic proteins such as Bcl-2 and XIAP, enhancing apoptotic signaling pathways .

2. Inhibition of Specific Pathways

TPCK selectively inhibits certain apoptotic pathways while promoting others:

- TRAIL-Mediated Caspase Activity : TPCK inhibits TRAIL-induced caspase activity but does not affect Fas-mediated pathways, indicating a selective action based on the death ligand involved .

- PDK1/Akt Pathway : It has been identified that TPCK inhibits the PDK1/Akt pathway, which is crucial for cell survival signaling .

Research Findings and Case Studies

Several studies have highlighted TPCK's multifaceted role in apoptosis and protease inhibition:

Potential Therapeutic Applications

Given its ability to induce apoptosis selectively in cancer cells while inhibiting specific survival pathways, TPCK holds promise as a therapeutic agent. Its application could be particularly beneficial for tumors resistant to conventional treatments due to aberrant signaling pathways.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

TPCK is widely recognized for its role as a specific inhibitor of serine proteases, particularly chymotrypsin. The mechanism involves covalent modification of the enzyme, leading to its inactivation. This property has made TPCK a valuable tool in understanding protease function and regulation.

Case Study: Inhibition of Chymotrypsin

In a study examining TPCK's interaction with chymotrypsin, it was demonstrated that TPCK reacts through nucleophilic acyl substitution, resulting in a covalent bond with the enzyme's active site histidine residue. This specificity allows researchers to investigate the mechanisms of protease action and the effects of various substrates on enzyme activity .

Cancer Research

Recent studies have explored the cytotoxic effects of TPCK in combination with other compounds on cancer cell lines. For instance, a study involving the CAOV-1 ovarian cancer cell line found that TPCK exhibited cytotoxic activity, which was enhanced when combined with other agents like AdAMP. The combination demonstrated a synergistic effect, suggesting potential therapeutic applications in oncology .

Data Table: Cytotoxic Effects of TPCK

| Treatment Combination | TPCK Concentration (μM) | AdAMP Concentration (μM) | Synergistic Effect |

|---|---|---|---|

| Control | 0 | 0 | No |

| TPCK Alone | 32 | 0 | Yes |

| AdAMP Alone | 100 | 0 | No |

| TPCK + AdAMP | 32 | 200 | Yes (CI = 0.598) |

This table summarizes findings indicating that specific concentrations of TPCK and AdAMP lead to enhanced cytotoxicity against ovarian cancer cells, highlighting its potential in cancer treatment strategies.

Analytical Chemistry

TPCK has been utilized as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of various compounds, including enantiomers. Its ability to selectively derivatize compounds enhances their detectability and separation during analytical procedures.

Case Study: Derivatization for Enantiomer Separation

In a study focused on separating D-2-hydroxyglutarate (2-HG) enantiomers, TPCK was employed as a derivatizing agent. The results indicated that using TPCK improved the selectivity and resolution of the enantiomers during LC-MS analysis, facilitating more accurate quantification of these compounds in biological samples .

Biochemical Mechanism Studies

TPCK is also instrumental in studying protein modifications and interactions within cells. For example, it has been used to label specific proteins in bacterial systems, allowing researchers to map out functional sites within complex protein structures.

Case Study: Labeling Elongation Factor Tu

A notable study involved labeling elongation factor Tu from Thermus thermophilus with TPCK to identify specific modification sites. The research revealed critical insights into how TPCK interacts with EF-Tu and its implications for protein function and stability .

Propiedades

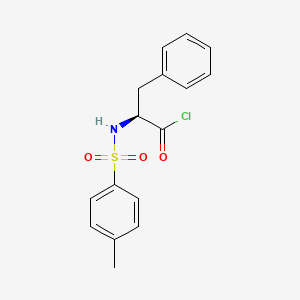

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISOIDIHUAPEON-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427087 | |

| Record name | Tosyl-L-phenylalanyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29739-88-6 | |

| Record name | Tosyl-L-phenylalanyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent for Alcohols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride used in D2HG analysis?

A1: D2HG, an oncometabolite, is challenging to analyze directly using standard techniques like HPLC due to its high polarity and poor retention on common chromatographic columns. N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is used as a derivatizing agent. [] This means it reacts with D2HG to form a less polar, more easily detectable derivative. This derivative is then amenable to separation and analysis by HPLC followed by mass spectrometry, enabling accurate quantification of D2HG levels in biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.